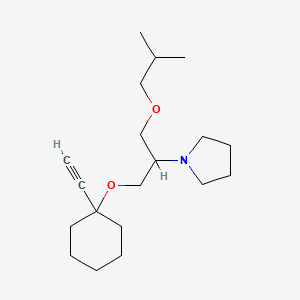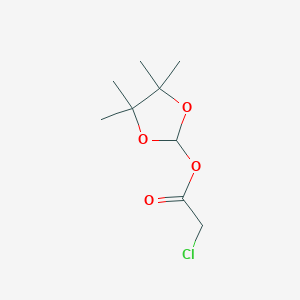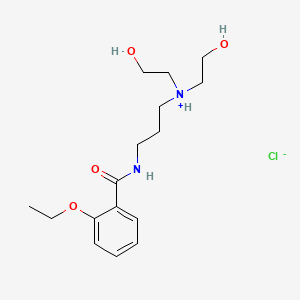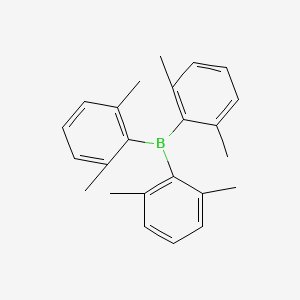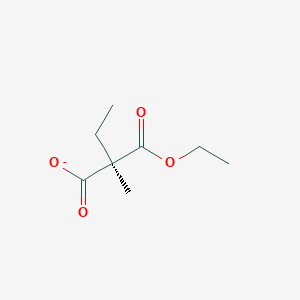
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its ethoxycarbonyl group attached to a methylbutanoate backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can be achieved through various methods. One common approach involves the esterification of (2R)-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methylbutanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methylbutanol.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.
Reduction: (2R)-2-methylbutanol.
Substitution: Depending on the nucleophile, products can vary widely.
Aplicaciones Científicas De Investigación
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate primarily involves its hydrolysis to (2R)-2-methylbutanoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process releases the active acid, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(Methoxycarbonyl)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-(Butoxycarbonyl)-2-methylbutanoate: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and solubility characteristics compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propiedades
Número CAS |
80226-12-6 |
|---|---|
Fórmula molecular |
C8H13O4- |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
(2R)-2-ethoxycarbonyl-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)/p-1/t8-/m1/s1 |
Clave InChI |
YWSZGMNCVYAZHJ-MRVPVSSYSA-M |
SMILES isomérico |
CC[C@](C)(C(=O)[O-])C(=O)OCC |
SMILES canónico |
CCC(C)(C(=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


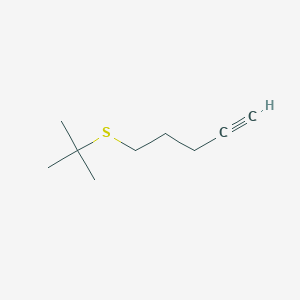

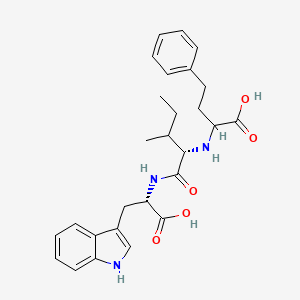
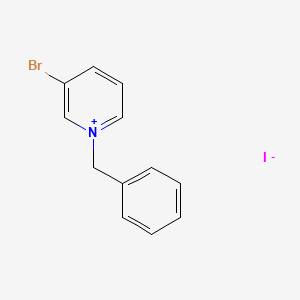
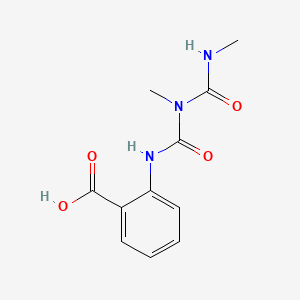
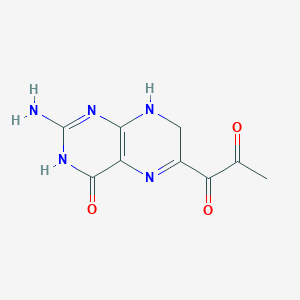

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

